[2-(Pyridin-2-YL)ethyl](pyridin-4-ylmethyl)amine
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Overview
Description
2-(Pyridin-2-YL)ethylamine: is a heterocyclic organic compound that features two pyridine rings connected by an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)ethylamine typically involves the reaction of 2-(pyridin-2-yl)ethanol with pyridin-4-ylmethylamine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the desired amine linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Pyridin-2-YL)ethylamine can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the pyridine rings to piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyridin-2-YL)ethylamine is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes with potential catalytic properties .
Biology
The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. It has shown promise in inhibiting enzymes involved in inflammation and cancer progression.
Medicine
In medicinal chemistry, 2-(Pyridin-2-YL)ethylamine derivatives are being explored for their therapeutic potential. These derivatives have shown anti-inflammatory, anti-tumor, and anti-viral properties.
Industry
In the industrial sector, the compound is used in the development of materials with nonlinear optical properties. These materials are of great interest for applications in optical signal processing, such as optical memories and modulators .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)ethylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it inhibits histone deacetylases (HDACs), which are enzymes involved in cancer progression. These interactions lead to the modulation of various cellular pathways, resulting in anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the ethylamine linker.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine rings but with a pyrimidine core.
Uniqueness
The uniqueness of 2-(Pyridin-2-YL)ethylamine lies in its dual pyridine structure connected by an ethylamine linker. This structure imparts specific chemical properties, such as enhanced coordination ability with metal ions and potential biological activities, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H15N3/c1-2-7-16-13(3-1)6-10-15-11-12-4-8-14-9-5-12/h1-5,7-9,15H,6,10-11H2 |
InChI Key |
JJBMPBSXJSQCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=NC=C2 |
Origin of Product |
United States |
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